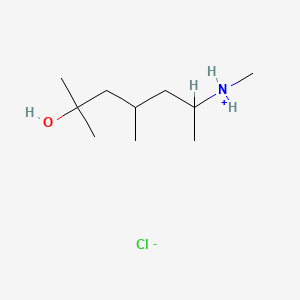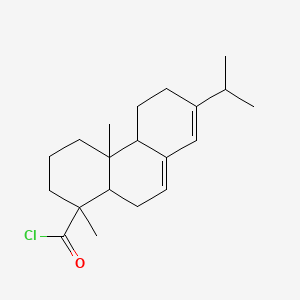
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of two chlorine atoms at positions 6 and 8, and an aminomethyl group at position 3, making it a unique derivative of quinazolinone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-halobenzamides and aryl aldehydes.
Catalysis: A copper(I) catalyst is often used to facilitate the reaction.
Reaction Conditions: The reaction is carried out in the presence of an azide ion as a nitrogen source.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the aminomethyl group.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and properties.
科学的研究の応用
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: A simpler derivative without the aminomethyl and dichloro substitutions.
2-Aminopyrimidin-4(3H)-one: Another heterocyclic compound with similar biological activities.
Uniqueness
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the aminomethyl group and dichloro substitutions enhances its potential as a therapeutic agent by increasing its binding affinity to molecular targets and improving its pharmacokinetic properties.
特性
CAS番号 |
75159-35-2 |
|---|---|
分子式 |
C9H9Cl4N3O |
分子量 |
317.0 g/mol |
IUPAC名 |
3-(aminomethyl)-6,8-dichloroquinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H7Cl2N3O.2ClH/c10-5-1-6-8(7(11)2-5)13-4-14(3-12)9(6)15;;/h1-2,4H,3,12H2;2*1H |
InChIキー |
LHNJAJKRUGMGAT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=O)N(C=N2)CN)Cl)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



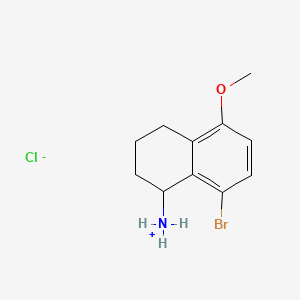
![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)


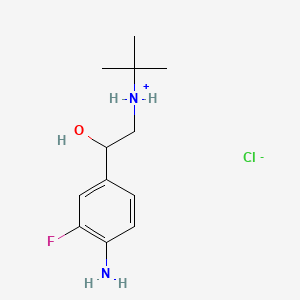
![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)

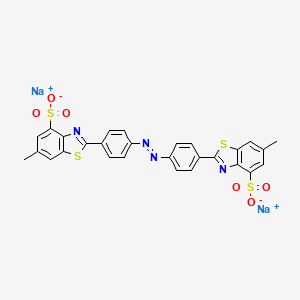
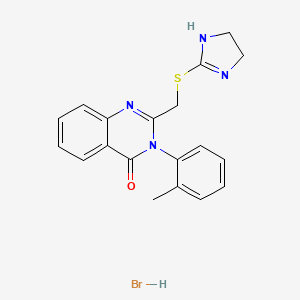
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
